Benzyl morpholine-4-carboxylate
Overview
Description
Benzyl morpholine-4-carboxylate is a chemical compound with the CAS Number: 25070-73-9 . It has a molecular weight of 221.26 and its IUPAC name is benzyl 4-morpholinecarboxylate . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 .Chemical Reactions Analysis
This compound can undergo several reactions. For instance, it can react with an alcohol and an acid catalyst to form an ester, replacing the carboxylate group with an ester functional group . The carbonyl group in the carboxylate can be reduced to an alcohol, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . to 97% .Scientific Research Applications
Synthesis and Chemical Properties
Benzyl morpholine-4-carboxylate and its derivatives exhibit diverse chemical properties and have been utilized in various synthetic applications. Kuznetsov et al. (2007) developed a method to synthesize 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, showcasing the compound's role in heterocyclic compound synthesis Kuznetsov, Nam, & Chapyshev, 2007. Fish et al. (2009) highlighted its application in enantioselective synthesis, particularly for the preparation of N-Boc-morpholine-2-carboxylic acids, further used to create reboxetine analogs Fish, Mackenny, et al., 2009.
Antimicrobial and Antifungal Applications
The compound's derivatives have been explored for their antimicrobial and antifungal properties. For instance, Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and found certain compounds to exhibit higher antifungal activity compared to standard treatments Qu, Li, et al., 2015. Panneerselvam et al. (2009) synthesized a series of 4-(2-aminophenyl)morpholines and found significant analgesic, anti-inflammatory, and antimicrobial activities in some derivatives Panneerselvam, Priya, et al., 2009.
Applications in Material Science and Crystallography
In the realm of material science and crystallography, Smith & Lynch (2016) explored the use of morpholinium salts with substituted benzoic acid analogues, shedding light on the role of interactive substituent groups in secondary structure generation Smith & Lynch, 2016. Such studies are crucial for understanding molecular interactions and designing new materials with specific properties.
Safety and Hazards
Properties
IUPAC Name |
benzyl morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOAOYDBSKSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495662 | |
Record name | Benzyl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25070-73-9 | |
Record name | Benzyl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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